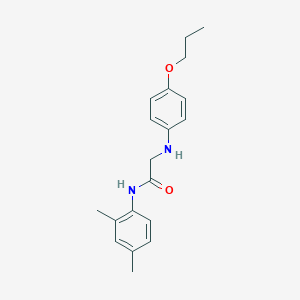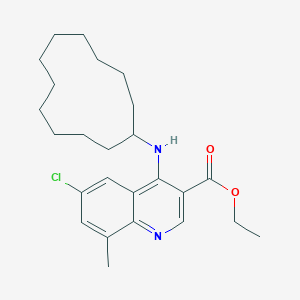![molecular formula C20H17NO4S2 B284895 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as ION, is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The selective inhibition of CA IX by ION has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mécanisme D'action
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide binds to the active site of CA IX and inhibits its catalytic activity. CA IX is overexpressed in hypoxic regions of tumors and plays a crucial role in maintaining the pH balance in cancer cells. By inhibiting CA IX, this compound disrupts the pH regulation and leads to the accumulation of acidic metabolites, which can induce cell death and reduce tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes of cancer cells. It induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and enhances the efficacy of chemotherapy. This compound has also been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in tumor progression and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is its selectivity towards CA IX, which makes it a potential therapeutic agent for cancer treatment. However, the limitations of this compound include its low solubility in water and the potential for off-target effects. Further studies are needed to optimize the formulation and delivery of this compound to improve its efficacy and reduce its toxicity.
Orientations Futures
The potential applications of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide in cancer therapy are vast, and several future directions can be explored. These include the development of combination therapies with other chemotherapy agents, the use of this compound as a diagnostic tool for imaging hypoxic regions of tumors, and the investigation of its potential use in other diseases such as glaucoma and osteoporosis. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in cancer therapy. Its unique structure and mechanism of action make it an attractive target for scientific research, and its selectivity towards CA IX makes it a potential therapeutic agent for cancer treatment. Further studies are needed to optimize its formulation and delivery, as well as to explore its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-hydroxy-1,4-naphthoquinone with 2-aminothiophenol, followed by the addition of isopropylamine and benzenesulfonyl chloride. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
The unique structure and mechanism of action of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide have made it an attractive target for scientific research. It has been extensively studied for its potential use in cancer therapy, as well as in other areas such as imaging and diagnostics. The ability of this compound to selectively target CA IX has been shown to reduce tumor growth and enhance the effectiveness of chemotherapy in preclinical models.
Propriétés
Formule moléculaire |
C20H17NO4S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S2/c1-12(2)13-7-9-14(10-8-13)27(23,24)21-17-11-18-19(25-20(22)26-18)16-6-4-3-5-15(16)17/h3-12,21H,1-2H3 |
Clé InChI |
RTVLAZQWAHSVHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)

![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)

![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


